(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone

Catalog No.
S12503536
CAS No.
618091-04-6
M.F
C17H15N3O
M. Wt
277.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methano...

CAS Number

618091-04-6

Product Name

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(2-methylphenyl)methanone

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

InChI

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)16(21)15-11-19-20(17(15)18)13-8-3-2-4-9-13/h2-11H,18H2,1H3

InChI Key

SYUICTFALBBYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N
Typical of ketones and amines. Some notable reaction types include:

  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under oxidative conditions, the amino group may be oxidized to form corresponding imines or oxides .

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials like phenylhydrazine and appropriate carbonyl compounds can be reacted under acidic conditions to form the pyrazole structure.
  • Substitution Reactions: The introduction of the O-tolyl group can be achieved through acylation reactions using toluene derivatives and acyl chlorides under basic conditions.
  • Final Purification: The product may require purification through recrystallization or chromatography to achieve the desired purity .

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be explored for use in developing new materials due to its unique chemical properties .

Studies on interaction mechanisms involving (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone focus on its binding affinities with biological targets such as enzymes and receptors. Understanding these interactions can elucidate its potential therapeutic effects and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone. These include:

Compound NameMolecular FormulaUnique Features
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanoneC17_{17}H14_{14}BrN3_{3}OContains bromine substituent
(5-Amino-1-(2-methylphenyl)-1H-pyrazol-4-YL)(p-tolyl)methanoneC17_{17}H16_{16}N3_{3}OFeatures a methyl substitution on the phenyl ring
(5-Amino-1-(2-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanoneC17_{17}H15_{15}ClN3_{3}OContains chlorine substituent

Uniqueness

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone stands out due to its specific amino and O-tolyl substitution pattern, which may influence its chemical reactivity and biological activity compared to other derivatives. This unique combination allows for diverse modifications that could enhance its therapeutic potential .

Traditional Multi-Step Condensation Approaches

Classical synthesis routes for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(o-tolyl)methanone rely on sequential condensation and cyclization steps. A widely implemented strategy involves the reaction of 1-phenyl-1H-pyrazol-4-carbaldehyde with o-tolyl magnesium bromide to form the intermediate ketone, followed by amination at the 5-position. Key modifications include the use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) to enhance cyclocondensation efficiency between 1,3-diketones and arylhydrazines. For example, Gosselin et al. demonstrated that HCl-mediated dehydration in DMAc achieves 74–77% yields for analogous pyrazole derivatives, with regioselectivity ratios exceeding 98:2 for the desired isomer.

Critical parameters for optimizing traditional methods include:

  • Temperature control: Maintaining 80–100°C during hydrazine cyclization prevents side reactions.
  • Catalyst selection: Acidic conditions (10 N HCl in DMAc) accelerate dehydration, reducing reaction times from 24 hours to 6–8 hours.
  • Substituent effects: Electron-withdrawing groups on the phenyl ring improve cyclization rates but may reduce overall yield due to steric hindrance.

Despite these optimizations, traditional approaches face limitations in scalability and waste generation, necessitating alternative strategies.

Novel Transition Metal-Catalyzed Annulation Techniques

Transition metal catalysis has emerged as a powerful tool for constructing the pyrazole core with improved atom economy. Copper(II) triflate-catalyzed annulation of α,β-unsaturated ketones with hydrazines enables one-pot synthesis of 1,3,5-trisubstituted pyrazoles in 82% yield. This method eliminates the need for oxidative aromatization steps by leveraging in situ oxidation through copper-mediated redox cycles. For (5-Amino-1-phenyl-1H-pyrazol-4-yl)(o-tolyl)methanone, a proposed pathway involves:

  • Coordination of the α,β-unsaturated ketone to Cu(II)
  • Hydrazine attack at the β-position to form a diradical intermediate
  • Cyclization and rearomatization to yield the pyrazole ring

Palladium-catalyzed C–H functionalization offers complementary advantages. Suzuki–Miyaura coupling of 4-bromopyrazole intermediates with o-tolylboronic acids achieves selective aryl introduction at the methanone position, with reported yields of 85–90%. However, catalyst costs and sensitivity to oxygen remain barriers to industrial adoption.

Solvent-Free and Green Chemistry Synthesis Protocols

Recent advances emphasize solvent-free conditions and renewable reagents to align with green chemistry principles. Mechanochemical synthesis using ball milling enables the condensation of 1-phenyl-3-(o-tolylcarbonyl)-1H-pyrazol-5-amine precursors without solvents, achieving 68% yield with 90% atom economy. Key advantages include:

  • Elimination of volatile organic solvents (VOCs)
  • Reduced reaction times (2–3 hours vs. 12 hours in solution)
  • Improved thermal control through exothermic reaction management

Microwave-assisted synthesis further enhances efficiency, with Knoevenagel condensations completing in 15 minutes under solvent-free conditions. For example, irradiation of 4-formylpyrazole and o-tolyl acetoacetate at 150°C produces the target compound with 75% yield and >99% regioselectivity.

Regioselectivity Challenges in Pyrazole Ring Formation

Regiochemical control remains a central challenge in synthesizing (5-Amino-1-phenyl-1H-pyrazol-4-yl)(o-tolyl)methanone. The ambident nucleophilicity of hydrazines often leads to mixtures of 1,3- and 1,5-regioisomers. Studies demonstrate that electron-donating groups on the hydrazine aryl ring favor 1,3-substitution, while steric bulk at the diketone β-position directs selectivity toward the 1,5-isomer. For instance, trifluoromethyl-substituted diketones yield 98:2 regioisomer ratios versus 50:50 for methyl analogs.

Computational modeling reveals that transition-state puckering in the cyclocondensation step dictates regioselectivity. Density functional theory (DFT) calculations show a 12.3 kJ/mol energy preference for the 1,3-regioisomer pathway due to reduced angle strain in the six-membered transition state. Strategic substitution at the pyrazole 4-position, as in (o-tolyl)methanone derivatives, further stabilizes the desired regioisomer through conjugated π-system interactions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

277.121512110 g/mol

Monoisotopic Mass

277.121512110 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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